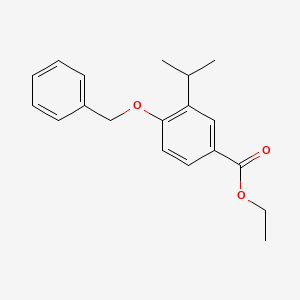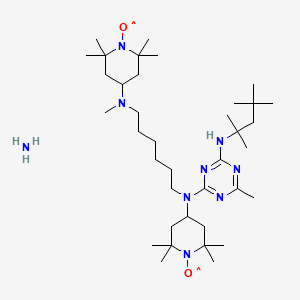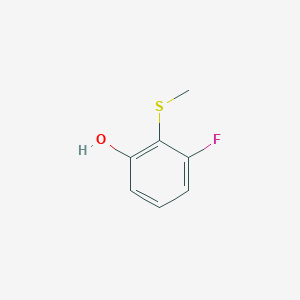
3-Fluoro-2-(methylthio)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-(methylthio)phenol is an organic compound with the molecular formula C7H7FOS It is a derivative of phenol, where the hydrogen atom in the ortho position is replaced by a fluorine atom and the hydrogen atom in the para position is replaced by a methylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(methylthio)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 3-fluorophenol with methylthiolating agents under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and minimize by-products. The final product is purified using techniques like distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2-(methylthio)phenol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorine atom or the methylthio group under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.
Major Products Formed
Oxidation: 3-Fluoro-2-(methylsulfinyl)phenol or 3-Fluoro-2-(methylsulfonyl)phenol.
Reduction: 3-Fluorophenol or 2-(methylthio)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Fluoro-2-(methylthio)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals, including agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2-(methylthio)phenol involves its interaction with specific molecular targets. The fluorine atom and the methylthio group contribute to its reactivity and binding affinity with enzymes and receptors. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluorophenol: Lacks the methylthio group, making it less reactive in certain chemical reactions.
2-Fluoro-3-(methylthio)phenol: An isomer with the fluorine and methylthio groups in different positions, leading to different chemical properties.
4-Fluorophenol: The fluorine atom is in the para position, resulting in different reactivity and applications.
Uniqueness
3-Fluoro-2-(methylthio)phenol is unique due to the specific positioning of the fluorine and methylthio groups, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H7FOS |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
3-fluoro-2-methylsulfanylphenol |
InChI |
InChI=1S/C7H7FOS/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,1H3 |
Clave InChI |
BOVABIOMCWMNTD-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC=C1F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



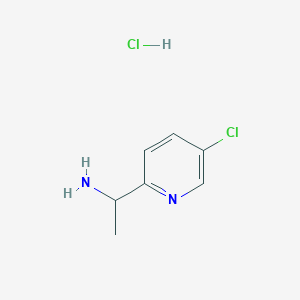
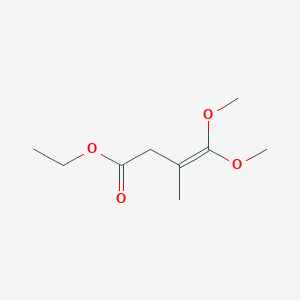
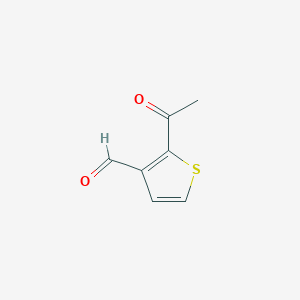
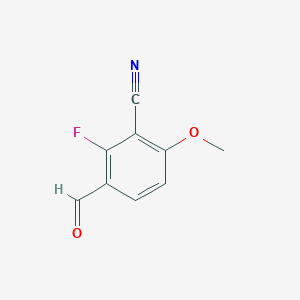
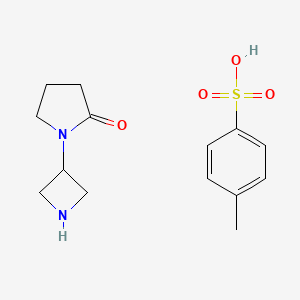
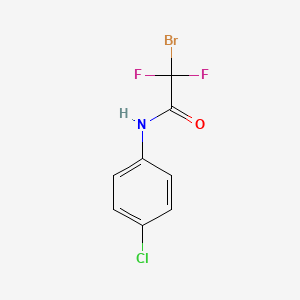
![(R)-4-Ethyl-4-hydroxy-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione](/img/structure/B14021931.png)
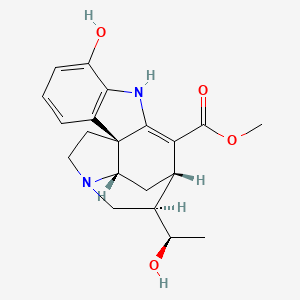
![S-[4-(fluorosulfonyl)-2-nitrophenyl] dimethylcarbamothioate](/img/structure/B14021954.png)
